Monofucosyl-para-lacto-N-hexaose IV
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monofucosyl-para-lacto-N-hexaose IV is a fucosylated, non-sialylated Galβ1-4GlcNAc core (type 2 core) human milk oligosaccharide . It is a trisaccharide that belongs to the group of blood group antigens . It is found in human milk and can be used as an indicator for infant nutrition .
Molecular Structure Analysis
The molecular formula of this compound is C46H78N2O35 . The IUPAC name is N - [ (2 S ,3 R ,4 R ,5 S ,6 R )-2- [ (2 S ,3 R ,4 S ,5 S ,6 R )-2- [ (2 R ,3 S ,4 R ,5 R ,6 S )-5-acetamido-6- [ (2 R ,3 S ,4 S ,5 R ,6 S )-3,5-dihydroxy-2- (hydroxymethyl)-6- [ (2 R ,3 R ,4 R ,5 R )-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-2- (hydroxymethyl)-4- [ (2 S ,3 S ,4 R ,5 S ,6 S )-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6- (hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6- (hydroxymethyl)-4- [ (2 R ,3 R ,4 S ,5 R ,6 R )-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide .Physical and Chemical Properties Analysis
The molecular weight of this compound is 1219.1 g/mol .科学的研究の応用
Tumor-Associated Antigens
Monofucosyl-para-lacto-N-hexaose IV and its derivatives have been identified as tumor-associated antigens. Research has demonstrated the presence of these structures in human milk, and their relevance in the context of cancer research is noteworthy. The synthesis of di- and trifucosylated derivatives of para-lacto-N-hexaose has been achieved, highlighting their potential role in tumor biology (Nilsson, Lönn, & Norberg, 1991).
Human Milk Composition
Studies on the composition of human milk have isolated oligosaccharides that have lacto-N-hexaose as their core structures, including this compound. These oligosaccharides are present in the milk of secretors but absent in nonsecretors, suggesting a significant biological role in lactation and infant nutrition (Yamashita, Tachibana, & Kobata, 1977).
Characterization and Identification Techniques
Advanced techniques like high-performance liquid chromatography (HPLC) and proton NMR spectroscopy have been employed for the characterization of lacto-N-hexaose and its fucosylated derivatives from human milk. These methods facilitate a detailed understanding of the molecular structure and properties of these oligosaccharides (Dua, Goso, Dube, & Bush, 1985).
Glycobiology and Enzymatic Synthesis
Research in glycobiology has explored the enzymatic synthesisof specific lacto-N-neohexaose-related Lewis x heptasaccharides, which include monofucosylated derivatives. This area of study is crucial for understanding complex carbohydrate structures and their roles in biological processes. The separation and analysis of these glycan structures contribute significantly to the field of glycobiology (Natunen, Niemelä, Penttilä, Seppo, Ruohtula, & Renkonen, 1994).
Blood Group Antigen Research
Further research has involved the structural analysis of complex oligosaccharides from human milk, which includes this compound and its variants. These oligosaccharides have implications in the study of blood group antigens and their interactions, offering insights into immunology and transfusion medicine (Kobata & Ginsburg, 1972).
Novel Methodologies in Carbohydrate Analysis
Recent advancements in carbohydrate analysis have facilitated the effective separation and identification of human milk glycosides, including this compound. Techniques like supercritical fluid chromatography have been utilized to resolve the complex structures of these oligosaccharides, demonstrating their potential for detailed glycobiological studies (Liou, Fang, Lin, Tsai, Huang, Liang, Yang, Wei, & Yu, 2021).
Safety and Hazards
作用機序
Target of Action
Monofucosyl-para-lacto-N-hexaose IV is a complex oligosaccharide that is found in human milk It is known to belong to the group of blood group antigens , suggesting that it may interact with specific receptors or enzymes in the body.
Mode of Action
It is a fucosylated, non-sialylated Galβ1-4GlcNAc core (type 2 core) human milk oligosaccharide This suggests that it may interact with its targets through specific carbohydrate-protein interactions, leading to changes in cellular processes
Biochemical Pathways
Given its presence in human milk, it may play a role in infant nutrition and the development of the infant gut microbiota .
Pharmacokinetics
It is known that the compound is a dry solid and is stable for 6 months after reconstitution, and can be stored for 5 years in a dry state .
Result of Action
It is suggested that it may have a role in shaping the gut microbiota of infants .
Action Environment
It is known that the compound should be stored at -20°c for long-term storage . This suggests that temperature could be a significant environmental factor affecting its stability.
特性
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H78N2O35/c1-11-23(60)29(66)31(68)43(72-11)81-38-22(48-13(3)57)42(83-39-27(64)18(8-53)75-45(33(39)70)78-35(15(59)5-50)24(61)14(58)4-49)77-20(10-55)36(38)79-46-34(71)40(28(65)19(9-54)76-46)82-41-21(47-12(2)56)37(26(63)17(7-52)73-41)80-44-32(69)30(67)25(62)16(6-51)74-44/h4,11,14-46,50-55,58-71H,5-10H2,1-3H3,(H,47,56)(H,48,57)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26+,27-,28-,29+,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMANVATPOJSHN-YPTQHEKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)CO)OC6C(C(OC(C6O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)NC(=O)C)O)CO)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H78N2O35 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1219.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。